

cis-3-Decene CAS number 19398-86-8

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Compound of Interest

Compound Name: *cis-3-Decene*

Cat. No.: B091391

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An In-depth Technical Guide to **cis-3-Decene** (CAS: 19398-86-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Decene, with the CAS registry number 19398-86-8, is an acyclic olefin featuring a ten-carbon chain and a cis-configured double bond between the third and fourth carbon atoms.[1] [2] Its chemical formula is $C_{10}H_{20}$, and it has a molecular weight of 140.27 g/mol .[1] This document provides a comprehensive technical overview of **cis-3-Decene**, including its physicochemical properties, spectroscopic profile, detailed synthesis protocols, and characteristic chemical reactions. It serves as a core resource for professionals in chemical research and development, offering structured data, experimental methodologies, and visual process diagrams to facilitate its application in a laboratory setting. While not directly implicated in drug development, it serves as a valuable model compound for studying the reactivity of internal alkenes and as a potential synthetic intermediate.[3]

Physicochemical Properties

The physical and chemical properties of **cis-3-Decene** are summarized below. As a non-polar hydrocarbon, it is expected to be miscible with common organic solvents like hexane, ethanol, and diethyl ether, while having very low solubility in water.[4]

Property	Value	Reference
CAS Number	19398-86-8	[1]
Molecular Formula	C ₁₀ H ₂₀	[1]
Molecular Weight	140.27 g/mol	[1]
IUPAC Name	(Z)-dec-3-ene	[1]
Boiling Point	166.82°C (estimated)	[5]
Melting Point	-56.93°C (estimated)	[5]
Density	0.7631 g/cm ³ (estimated)	[5]
Refractive Index	1.4195 (estimated)	[5]
logP (Octanol/Water Partition Coefficient)	5.551 (estimated)	[5]
Water Solubility	1.21 mg/L at 25°C (estimated)	[4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **cis-3-Decene**. While specific spectra are not widely published, the expected key features can be predicted based on its structure and data from analogous compounds.[6]

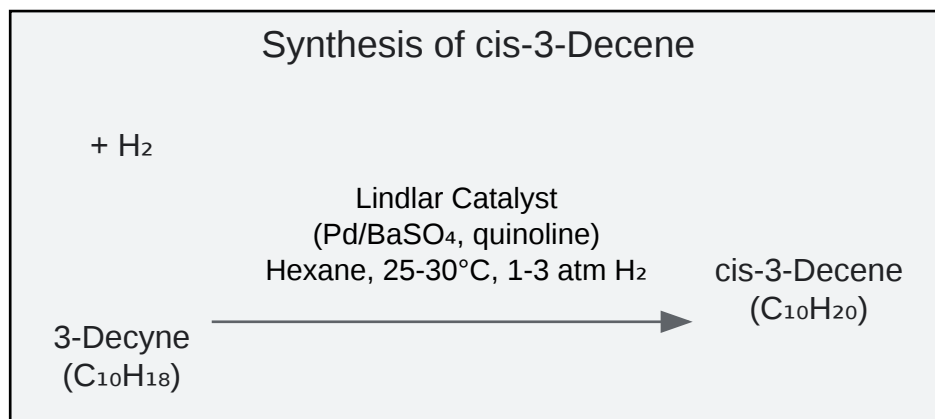
Spectroscopy	Expected Key Features
^1H NMR	<p>~5.3-5.5 ppm: Vinylic protons ($-\text{CH}=\text{CH}-$), appearing as a multiplet. The coupling constant (J-value) for cis-alkenes is typically in the range of 6-12 Hz.</p> <p>~2.0-2.1 ppm: Allylic protons ($-\text{CH}_2-\text{CH}=\text{CH}-$), appearing as a multiplet.</p> <p>~1.2-1.4 ppm: Methylene protons of the hexyl chain ($-\text{CH}_2-$), appearing as a broad multiplet.</p> <p>~0.9 ppm: Terminal methyl protons ($-\text{CH}_3$), appearing as a triplet.</p>
^{13}C NMR	<p>~124-130 ppm: Vinylic carbons ($-\text{CH}=\text{CH}-$). The chemical shift for cis-isomers is typically slightly upfield compared to trans-isomers.</p> <p>~20-35 ppm: Aliphatic carbons (allylic and other CH_2 groups).</p> <p>~14 ppm: Terminal methyl carbon ($-\text{CH}_3$).</p>
Infrared (IR)	<p>~3010-3030 cm^{-1}: C-H stretch for sp^2 hybridized carbons (vinylic C-H).</p> <p>~2850-2960 cm^{-1}: C-H stretch for sp^3 hybridized carbons (aliphatic C-H).</p> <p>~1650-1660 cm^{-1}: C=C stretch. The intensity is weak for this symmetrically substituted internal alkene.</p> <p>~675-730 cm^{-1}: C-H out-of-plane bend, characteristic of cis-disubstituted alkenes.</p>
Mass Spectrometry (EI)	<p>m/z 140: Molecular ion (M^+). The fragmentation pattern is dominated by allylic cleavage, leading to the formation of stable carbocations. Key fragments would be expected from the loss of ethyl (C_2H_5, m/z 111) and hexyl (C_6H_{13}, m/z 55) radicals.</p>

Synthesis and Experimental Protocols

The stereoselective synthesis of **cis-3-Decene** is most reliably achieved through the partial hydrogenation of an alkyne precursor. Other olefination methods can also be adapted.

Synthesis via Partial Hydrogenation of 3-Decyne

The most common and stereoselective method for preparing cis-alkenes is the partial hydrogenation of the corresponding alkyne using a poisoned catalyst, such as Lindlar's catalyst.[3] This catalyst ensures a syn-addition of hydrogen across the triple bond, yielding the desired cis-isomer.[3]



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Caption: Synthesis of **cis-3-Decene** via Lindlar Hydrogenation.

Experimental Protocol:

- **Apparatus Setup:** A two-neck round-bottom flask is fitted with a magnetic stirrer and a balloon filled with hydrogen gas (H₂). The flask is charged with 3-decyne and an inert solvent such as hexane or ethyl acetate.[3]
- **Catalyst Addition:** Lindlar's catalyst (palladium on barium sulfate, poisoned with quinoline, typically 5% by weight of the alkyne) is carefully added to the flask.[3]
- **Reaction Execution:** The mixture is stirred vigorously at room temperature (25-30°C) under a positive pressure of hydrogen (1-3 atm).[3]
- **Monitoring:** The reaction progress is monitored by taking small aliquots and analyzing them via Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to observe the

disappearance of the starting alkyne. It is crucial to stop the reaction once the alkyne is consumed to prevent over-reduction to decane.[3]

- **Workup and Purification:** Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The solvent is then removed from the filtrate under reduced pressure. The resulting crude product is purified by fractional distillation to yield pure **cis-3-Decene**.

Synthesis via Wittig Reaction

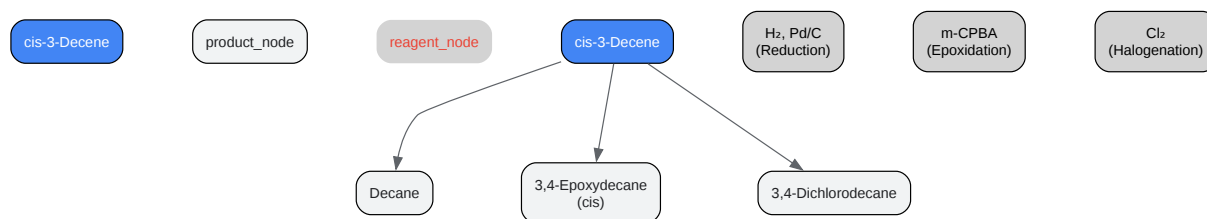
The Wittig reaction provides another route to cis-alkenes, particularly when using non-stabilized ylides under salt-free conditions.

Experimental Protocol:

- **Ylide Preparation:** A phosphonium salt, such as heptyltriphenylphosphonium bromide, is suspended in an aprotic solvent like tetrahydrofuran (THF). A strong base (e.g., n-butyllithium or sodium amide) is added at low temperature to deprotonate the salt and form the corresponding ylide.
- **Reaction with Aldehyde:** Propanal is added dropwise to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until completion.
- **Workup and Purification:** The reaction is quenched by adding water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ether). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO_4), filtered, and concentrated. The product is purified by chromatography on silica gel to separate **cis-3-Decene** from the triphenylphosphine oxide byproduct and any trans-isomer.

Chemical Reactivity and Protocols

cis-3-Decene undergoes the typical addition reactions characteristic of alkenes. The double bond is the center of its reactivity.[3]



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Caption: Common chemical reactions of **cis-3-Decene**.

Reduction (Hydrogenation)

Protocol:

- **cis-3-Decene** is dissolved in a suitable solvent like ethanol or ethyl acetate.
- A catalytic amount of 10% Palladium on Carbon (Pd/C) is added.
- The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously until GC analysis shows complete conversion.
- The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield decane.^[3]

Oxidation (Epoxidation)

Protocol:

- **cis-3-Decene** is dissolved in a chlorinated solvent such as dichloromethane (DCM).
- The solution is cooled in an ice bath.
- A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise.

- The reaction is stirred and allowed to warm to room temperature. Progress is monitored by TLC.
- Upon completion, the reaction mixture is washed with a sodium bisulfite solution to quench excess peroxy acid, followed by a sodium bicarbonate solution and brine. The organic layer is dried and concentrated to give cis-3,4-epoxydecane.[3]

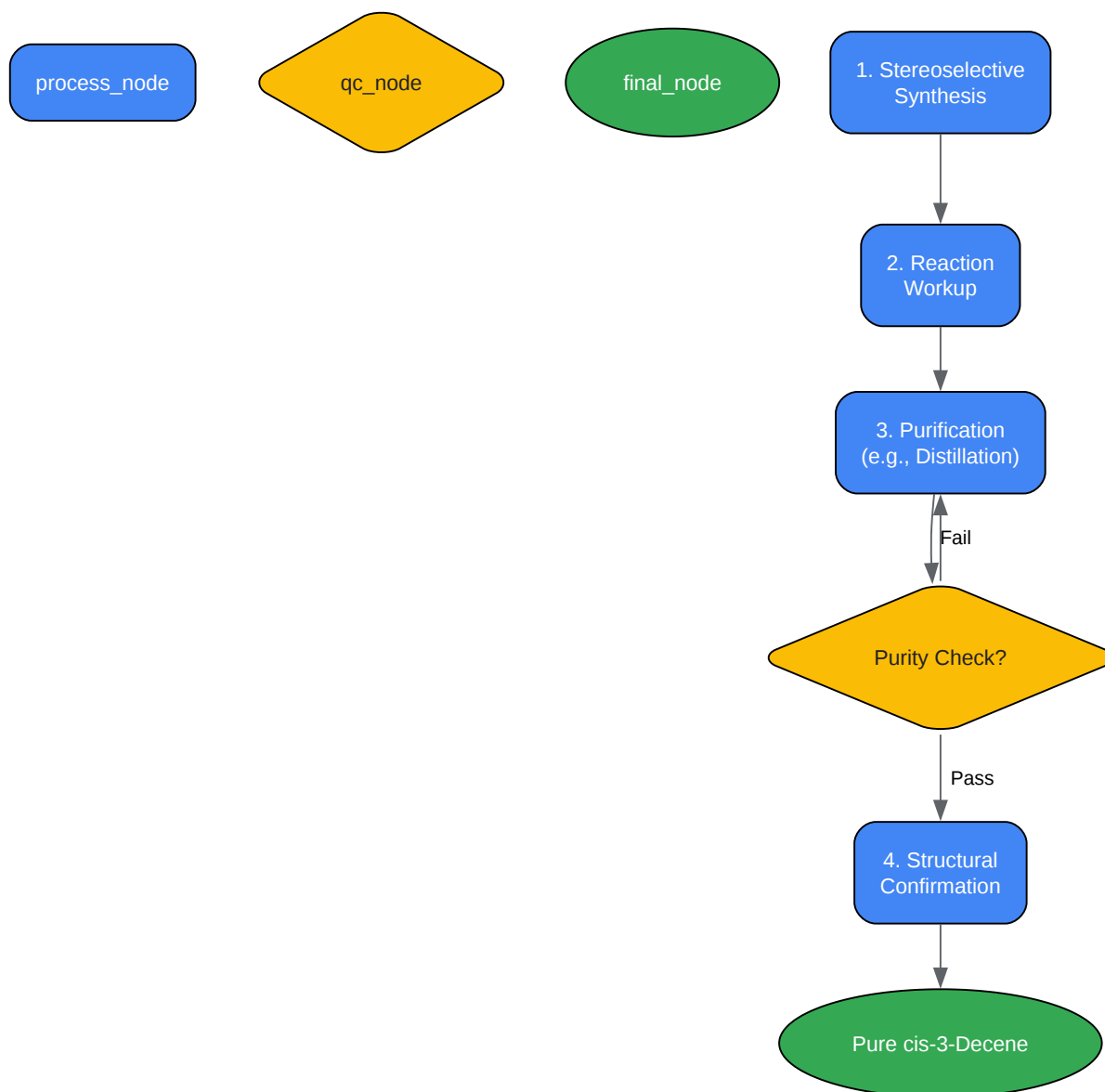
Halogenation (Chlorination)

Protocol:

- **cis-3-Decene** is dissolved in an inert solvent like carbon tetrachloride (CCl_4) or DCM in a flask protected from light.
- The solution is cooled in an ice bath.
- A solution of chlorine (Cl_2) in the same solvent is added dropwise with stirring. The disappearance of the chlorine color indicates consumption.
- The reaction proceeds via an anti-addition mechanism.
- The solvent is removed under reduced pressure to yield 3,4-dichlorodecane.[3]

Experimental Workflow: A General Overview

The logical flow for a typical synthesis and characterization of **cis-3-Decene** is outlined below.



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Caption: General experimental workflow for synthesis and analysis.

Applications and Research Interest

cis-3-Decene primarily serves as a model compound for academic research into the mechanisms and stereochemistry of alkene reactions.[3] While its direct application in pharmaceuticals is not documented, its structural motif is relevant. The cis-alkene functionality appears in various bioactive natural products, and understanding its synthesis and reactivity is crucial for organic synthesis. Its derivatives could find potential use in the flavor and fragrance industry, analogous to related compounds like cis-3-hexen-1-ol ("leaf alcohol").

Safety and Handling

Specific toxicity data for **cis-3-Decene** is not readily available.[4] However, based on its structure as a volatile, non-polar hydrocarbon, the following precautions are recommended:

- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
- **Flammability:** **cis-3-Decene** is expected to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources. Ground all equipment to prevent static discharge.
- **Health Hazards:** Avoid inhalation of vapors and contact with skin and eyes. Ingestion may cause gastrointestinal irritation. Aspiration into the lungs can be harmful.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

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